

Comprehensive Scientific Overview of Lysergide (LSD) and its Tartrate Salt

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Compound Focus: Lysergide tartrate

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Introduction and Historical Context

Lysergide, commonly known as LSD (lysergic acid diethylamide), is a semi-synthetic compound belonging to the ergoline family and is one of the most potent psychedelic substances known [1] [2]. Its psychoactive properties were discovered serendipitously by Dr. Albert Hofmann in 1943 [3]. The common structural foundation of ergot alkaloids is **lysergic acid**, which is biosynthetically derived from L-tryptophan [1] [4]. Lysergide is typically used as its **D-tartrate salt** (lysergide D-tartrate), a formulation now under pharmaceutical development as MM120 for psychiatric disorders [5] [6] [7].

Historically, ergot, the source of lysergic acid, has been both a toxin and a medicine. Ergot is the spore form of the fungus *Claviceps purpurea*, which infects cereal grains like rye [1] [4]. Historical ergotism epidemics, caused by consumption of contaminated grain, were characterized by either gangrenous ("St. Anthony's Fire") or convulsive ("St. Vitus Dance") forms [1]. Conversely, ergot alkaloids have been used for medicinal purposes for millennia, with records dating to around 1100 B.C.E. in China for obstetrics and gynecology [1] [4].

Biosynthetic Origin and Chemical Classification

Lysergic acid, the precursor to lysergide, is a naturally occurring **ergot alkaloid**. Ergot alkaloids represent the largest group of fungal nitrogen metabolites found in nature and are indole compounds biosynthetically derived from **L-tryptophan** [1] [4].

Ergot alkaloids are classified based on their molecular structure and weight:

- **Clavine alkaloids** and **6,7-secoergolenes** (with an open D ring) [4].
- **Lysergic acid derivatives**, including low molecular weight amides like ergometrine and semisynthetic compounds like LSD [1] [4].
- **Peptide alkaloids**, which are high molecular weight oligopeptides (e.g., ergotamine, ergocryptine) linked to lysergic acid by a peptide bond [1].
- **Lactam ergot alkaloids** [4].

Lysergide is a **semisynthetic derivative** of lysergic acid, where the carboxy group has been converted to a diethylamide [2]. The active pharmaceutical ingredient, **MM120**, is the **D-tartrate salt** of lysergide, also known as lysergide D-tartrate [5] [7]. Its chemical name is 9,10-Didehydro-N,N-diethyl-6-methylergoline-8- β -carboxamide D-tartrate [7].

Pharmacological Profile and Mechanism of Action

Lysergide is a classic serotonergic psychedelic that acts as a **partial agonist** at human **serotonin-2A (5-HT_{2A}) receptors** [6]. Its mechanism, however, is complex and extends beyond 5-HT_{2A} receptor activation.

Receptor Binding and Signaling

Ergot alkaloids, including LSD derivatives, act through antagonistic or agonistic affinity to several neurotransmitter receptors due to their structural similarity to endogenous amines like noradrenaline, dopamine, and serotonin [1]. The action of LSD is not limited to serotonin receptors; it also has an effect on **dopamine D1 and D2 receptors** [1] [2]. Although LSD and other psychoactive derivatives exert their primary effects through activation of 5-HT_{2A} receptors, a significant behavioral component can be mediated by activation of **5-HT_{1A} receptors** [1].

Table 1: Comparative Pharmacological Effects of Selected Lysergic Acid Derivatives [1]

Lysergic Acid Derivative	Ergotism	Uterotonic Contraction	Vasoconstriction
Ergotamine	Very strong effect	Strong effect	Very strong effect
Dihydroergotamine	Moderate effect	Moderate effect	Strong effect
Lysergic acid amides (e.g., Ergometrine)	Moderate effect	Very strong effect	Moderate effect
LSD (Lysergide)	Strong effect	Strong effect	Moderate effect

Behavioral Pharmacology

Preclinical studies using the **head-twitch response (HTR)** in mice, a behavior predictive of 5-HT_{2A} receptor activation and hallucinogenic effects in humans, demonstrate that LSD produces a characteristic inverted-U-shaped dose-response curve [3]. Analogues of LSD, such as **AL-LAD** (N6-allyl-6-norlysergic acid diethylamide) and **LSZ** ((2'S,4'S)-lysergic acid 2,4-dimethylazetidide), also produce nearly identical LSD-like responses in this assay, with LSD having an ED₅₀ of approximately 132.8 nmol/kg [3].

Recent Clinical Development: MM120 for Generalized Anxiety Disorder (GAD)

Recent Phase 2b clinical trials have investigated a single dose of **MM120 (lysergide D-tartrate)** for the treatment of Generalized Anxiety Disorder (GAD), with promising results [5] [8].

Study Design and Protocol

The study was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding investigation conducted at 22 outpatient psychiatric research sites in the U.S. [8].

- **Participants:** 198 adults aged 18-74 with a primary diagnosis of moderate-to-severe GAD, defined by a **Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20** [8].
- **Intervention:** Participants were randomized to receive a single, freebase equivalent dose of:
 - **Placebo** (n=39)
 - **MM120 25 μg** (n=39)
 - **MM120 50 μg** (n=40)
 - **MM120 100 μg** (n=40)
 - **MM120 200 μg** (n=40) [8].
- **Formulation:** MM120 is a pharmaceutical-grade formulation of lysergide D-tartrate in an **orally disintegrating tablet (ODT)**. This formulation incorporates Catalent's Zydys ODT fast-dissolve technology, designed for more rapid absorption, improved bioavailability, and reduced gastrointestinal side effects [5] [6].
- **Primary Endpoint:** Dose-response relationship assessed by the change from baseline to **week 4 on the HAM-A scale** (score range 0-56; higher scores indicate greater severity) [8].
- **Blinding:** The anxiety and depression endpoint assessments were conducted by independent central raters who were blinded to the trial protocol, treatment allocation, and study visit date [8].

Key Efficacy Findings

The trial demonstrated a statistically significant dose-response relationship at week 4 [8]. The results supported the **100 μg dose** as the optimal balance of efficacy and tolerability.

Table 2: Primary and Secondary Efficacy Outcomes from MM120 Phase 2b Trial [5] [8]

Outcome Measure	Placebo	MM120 100 μg	Statistical Significance
HAM-A Change at Week 4 (LSMD vs. Placebo)	Baseline	-7.6 points	P < .001
HAM-A Change at Week 12 (LSMD vs. Placebo)	Baseline	-7.7 points	P = .003

| **Clinical Response Rate at Week 12** ($\geq 50\%$ reduction in HAM-A) | 30.8% | 65% | Not Reported | |
| **Remission Rate at Week 12** (HAM-A score ≤ 7) | 20.5% | 47.5% | Not Reported | | **MADRS Depression Score Change at Week 12** | Baseline | Significant Improvement | P = .02 |

The effects were rapid, with a significant reduction in anxiety symptoms observed as early as **day 1**, persisting through the 12-week study period [5].

Safety and Tolerability Profile

The adverse events (AEs) in the study were consistent with the expected pharmacologic effects of lysergide [5] [8]. The incidence of AEs was dose-dependent.

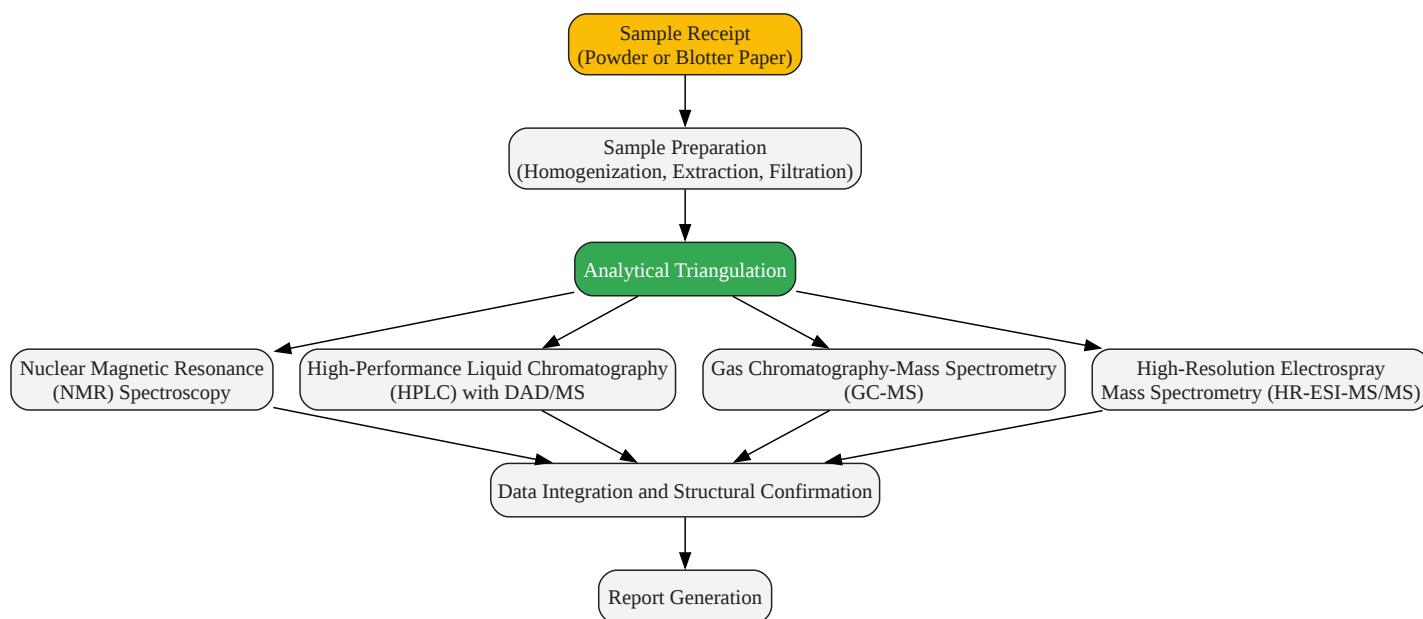
Table 3: Common Treatment-Emergent Adverse Events on Dosing Day [8]

Adverse Event	Placebo (n=39)	MM120 100 µg (n=40)
Any Adverse Event	56%	97.5%
Visual Perception Changes (illusions, pseudo-hallucinations, visual hallucinations)	10.3%	92.5%
Nausea	7.7%	40.0%
Headache	23.1%	35.0%

Most AEs were transient and occurred on the dosing day. The study reported no signals of suicidality [5].

Analytical Characterization and Workflow

While synthetic protocols are not public, analytical characterization of lysergamides is well-established for identification and quantification. A generalized workflow for analyzing a lysergamide sample (e.g., AL-LAD or LSZ tartrate) is outlined below, based on published methodologies [3].



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Figure 1: A generalized analytical workflow for the characterization of lysergamide compounds, integrating multiple orthogonal techniques for definitive identification and quantification [3].

Key Analytical Techniques and Protocols

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Protocol:** The powdered sample is dissolved in a deuterated solvent (e.g., d₆-DMSO). ¹H and ¹³C NMR spectra are recorded.
 - **Application:** Provides definitive information on the molecular structure, including carbon skeleton, proton integration, and stereochemistry [3].

- **Gas Chromatography-Mass Spectrometry (GC-MS):**
 - **Protocol:** Sample is derivatized (if necessary) and injected into a GC system coupled to a mass spectrometer.
 - **Application:** Separates components and provides electron ionization (EI) mass spectra for compound identification and purity assessment based on fragmentation patterns [3].
- **High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and/or Mass Spectrometry (MS):**
 - **Protocol:** The sample is dissolved in a suitable solvent and analyzed via reverse-phase HPLC. Detection is via UV-Vis (DAD) and/or electrospray ionization (ESI) MS.
 - **Application:** Used for purity analysis, quantitative determination (e.g., on blotter paper), and obtaining UV-Vis spectral data. LC-MS/MS is highly sensitive for trace analysis [3].
- **High-Resolution Electrospray Mass Spectrometry (HR-ESI-MS/MS):**
 - **Protocol:** Direct infusion or LC introduction of the sample into a high-resolution mass spectrometer (e.g., Q-TOF).
 - **Application:** Provides the exact mass of the molecular ion and fragment ions, allowing for the determination of elemental composition and confirmation of molecular formula [3].

Future Directions and Conclusion

The investigational drug **MM120** is currently in advanced Phase 3 clinical trials [6].

- **Voyage and Panorama:** Two Phase 3 trials for GAD. Topline data from the Voyage trial is anticipated in the first half of 2026 [6].
- **Emerge:** A Phase 3 trial for Major Depressive Disorder (MDD). Topline data is expected in the second half of 2026 [6].

Conclusion

Lysergide (LSD) has transitioned from a substance of historical and cultural significance to a compound of serious pharmaceutical interest. While its natural origin in the ergot fungus and complex pharmacology involving 5-HT_{2A} receptor activation have been understood for some time, recent rigorous clinical trials demonstrate the significant therapeutic potential of its tartrate salt (MM120) for anxiety disorders. The

ongoing Phase 3 program will be critical in determining its future as a paradigm-shifting, single-dose therapeutic for brain health disorders.

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